1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea
Description
1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea is a synthetic organic compound belonging to the class of ureas. It is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields .
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c1-3-23-14-7-5-4-6-12(14)20-17(22)21-13-9-8-11(2)10-15(13)24-16(18)19/h4-10,16H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUKACSWYQWTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)C)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea typically involves the reaction of 2-(difluoromethoxy)-4-methylaniline with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the urea linkage .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations occur efficiently. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and ethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea can be compared with other similar compounds, such as:
1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2,4-difluorophenyl)urea: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(3,4-dimethoxyphenyl)urea: The presence of additional methoxy groups in this compound can result in different reactivity and interactions compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
